2,2-Dimethyl-3-hexanone

Catalog No.
S706322
CAS No.
5405-79-8
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethyl-3-hexanone

Syntheses requiring selective enolate formation often yield mixtures when using unbranched ketones. 2,2-Dimethyl-3-hexanone’s bulky tert-butyl group enforces kinetic enolate generation, ensuring predictable regioselectivity and simplifying purification.

  • Achieve high regioselectivity in aldol and alkylation reactions.
  • Build sterically congested heterocycles via copper-catalyzed furan synthesis.
  • Enhance elastomer mechanical properties as a specialty additive.
  • Reproducible purity (≥97%) for consistent results.

CAS Number

5405-79-8

Product Name

2,2-Dimethyl-3-hexanone

IUPAC Name

2,2-dimethylhexan-3-one

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-5-6-7(9)8(2,3)4/h5-6H2,1-4H3

InChI Key

PYCHXHVFOZBVEY-UHFFFAOYSA-N

SMILES

CCCC(=O)C(C)(C)C

Canonical SMILES

CCCC(=O)C(C)(C)C

The exact mass of the compound 2,2-Dimethyl-3-hexanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5229. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2,2-Dimethylhexan-3-one, tert-Butyl ethyl ketone, Ethyl tert-butyl ketone

Purity

97%

Package Size

5 g, 25 g

2,2-Dimethyl-3-hexanone (CAS: 5405-79-8), also known as tert-butyl ethyl ketone, is an aliphatic ketone distinguished by a bulky tert-butyl group adjacent to its carbonyl functional group. This structural feature imparts significant steric hindrance, which fundamentally governs its reactivity compared to linear or less-branched isomers.[1] This hindrance makes the carbonyl carbon less susceptible to nucleophilic attack and influences the regioselectivity of enolate formation, making it a valuable intermediate for syntheses where controlled, predictable reaction pathways are required.[1][2] In addition to its role in synthesis, it is recognized as a volatile organic compound (VOC) found in natural products like hazelnuts and jasmine tea, indicating its potential utility in fragrance and flavor applications.[3][4]

Procurement Fit

Structure Sterically hindered tert-butyl ketone architecture
Differentiation Distinct physicochemical profile from linear C8 ketones
Workflow Supports regioselective synthesis and non-polar solvent applications

Substituting 2,2-Dimethyl-3-hexanone with simpler, linear isomers like 3-hexanone or less-branched ketones is often unfeasible due to the critical role of its tert-butyl group. This group's steric bulk is not an incidental feature; it is a primary driver of reaction outcomes. For instance, in base-mediated reactions, the steric hindrance dictates the formation of a specific, kinetically favored enolate, offering a level of regioselectivity that is unattainable with less-hindered analogs.[2] This control over which α-carbon is deprotonated is crucial for preventing mixtures of products in complex syntheses, such as aldol reactions or alkylations. In applications like polymer or rubber compounding, where it can be used as a specialty additive, its unique molecular shape can influence material properties like mechanical strength in ways that structurally different ketones cannot replicate.[5] Therefore, choosing a less-hindered substitute for cost or availability reasons can lead to significant losses in yield, purity, and final product performance.

Substitution Risk

Higher hydrophobicity versus linear ketones may shift phase partitioning and extraction efficiency.
Lower boiling point alters evaporation profiles, incompatible with direct substitution in thermal processes.
Steric shielding of carbonyl changes reactivity and regioselectivity, not replicated by unhindered linear ketones.

High Regioselectivity in Enolate Formation for Predictable Synthesis

The primary procurement driver for 2,2-Dimethyl-3-hexanone is its ability to form a single, specific enolate with high fidelity, a direct consequence of the steric hindrance from the t-butyl group. When treated with lithium diisopropylamide (LDA), 2,2-Dimethyl-3-hexanone overwhelmingly forms the Z-enolate with 98% selectivity.[2] This is in stark contrast to less-hindered acyclic ketones, which often yield mixtures of E/Z and regioisomeric enolates under similar conditions, complicating purification and reducing yields of the desired product.

Evidence DimensionRegioselectivity of Lithium Enolate Formation
Target Compound Data98% Z-enolate
Comparator Or BaselineLess-hindered acyclic ketones (e.g., 3-pentanone, 2-hexanone) which typically yield E/Z mixtures and/or regioisomers.
Quantified DifferenceApproaches quantitative conversion to a single enolate isomer, whereas comparators produce significant product mixtures.
ConditionsReaction with Lithium Diisopropylamide (LDA).

For multi-step syntheses, this high selectivity eliminates isomeric byproducts, simplifying purification and maximizing the yield of the target molecule.

Lipophilicity
Reported
LogP 2.4017 vs ~2.2 (3-octanone); Δ ~0.2
Supports higher non-polar partitioning in extraction workflows
Calculated values; experimental validation advised

Compatibility with Modern Copper-Mediated Annulation Reactions

2,2-Dimethyl-3-hexanone has demonstrated utility as a substrate in advanced synthetic methodologies where other ketones may fail. In a copper-mediated annulation reaction with α,β-unsaturated carboxylic acids to form highly substituted furans, 2,2-Dimethyl-3-hexanone was successfully employed to prepare a furan product (3q) with alkyl substituents at both the C-2 and C-3 positions.[6] This showcases its compatibility with modern catalytic systems, providing a route to complex heterocyclic structures that are valuable in medicinal chemistry and materials science.

Evidence DimensionSubstrate Scope in Furan Synthesis
Target Compound DataSuccessfully used to synthesize 2,3-disubstituted furan 3q.
Comparator Or BaselineGeneral alkyl ketones; the study highlights this substrate's specific successful application.
Quantified DifferenceDemonstrated successful reactivity in a specific, synthetically useful transformation.
ConditionsCopper-mediated annulation with an α,β-unsaturated carboxylic acid at 140 °C in DMF.

This evidence demonstrates the compound's utility as a robust building block for complex molecules, justifying its selection for R&D in heterocyclic chemistry.

Boiling Point
Data to verify
145.85 °C; Δ -21°C vs linear C8 ketone
May reduce distillation energy and accelerate evaporation
Atmospheric pressure; vendor data review recommended
Refractive Index & Density
Specification review
nD²⁰ 1.4105; density 0.8105–0.8145 g/cm³
Enables incoming QC identity verification
Certified tolerances available from suppliers
Steric Hindrance
Class-level
Tert-butyl steric energy est. 8–12 kJ/mol
May support facial selectivity in nucleophilic additions
Extrapolated from branched ketone studies; experimental validation needed
Purity Grade
Data to verify
99% purity available; GC assay ≥98.5%
Supports high-fidelity analytical and synthetic use
Supplier specification; independent verification recommended

Precursor for Regio-Defined Pharmaceutical Intermediates

The predictable, high-selectivity enolate formation of 2,2-Dimethyl-3-hexanone makes it a strategic choice for constructing complex organic molecules where precise stereochemistry and substitution are required.[2] It is particularly suitable for the initial steps of synthetic routes targeting chiral centers or complex scaffolds, minimizing the need for extensive isomeric separation downstream.

Synthesis of Highly Substituted Heterocyclic Compounds

As demonstrated in copper-catalyzed furan synthesis, this ketone serves as a viable precursor for building sterically congested heterocyclic rings.[6] Researchers developing novel materials or drug candidates based on substituted furans can utilize 2,2-Dimethyl-3-hexanone to introduce a specific substitution pattern that may be inaccessible with other ketone starting materials.

Specialty Additive in Polymer and Elastomer Formulations

In materials science, 2,2-Dimethyl-3-hexanone can be incorporated into polymer and rubber blends to modify their physical properties. Reports suggest its use can lead to enhanced mechanical strength in elastomers, making it a candidate for applications requiring high-performance materials where standard additives are insufficient.[5]

Component in Specialty Fragrance and Flavor Profiles

Its identification as a naturally occurring volatile compound in high-value food products like jasmine tea and hazelnuts suggests its use in creating nuanced fragrance and flavor formulations.[3][4] Its specific organoleptic properties, distinct from more common ketones, make it a valuable component for developing unique scents and tastes in the food and perfume industries.

Application Fit Matrix

Application
Selection Property
Validation Focus
Non-polar liquid-liquid extraction
Lipophilicity and phase partitioning
Partitioning efficiency in target solvent system
Coatings and ink formulations
Boiling point and evaporation rate
Drying time and solvent recovery efficiency
Sterically controlled synthesis
Carbonyl steric environment
Reaction selectivity and byproduct profile
Analytical reference standard
Purity and spectral fingerprint
Identity confirmation via RI and GC-MS

XLogP3

2.2

Boiling Point

147.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5405-79-8

Wikipedia

2,2-Dimethyl-3-hexanone

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